

Allyltriphenyltin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Allyltriphenyltin*

Cat. No.: *B1265375*

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An in-depth exploration of the physical, chemical, and reactive properties of **allyltriphenyltin**, a versatile organotin reagent with significant applications in organic synthesis and medicinal chemistry.

Introduction

Allyltriphenyltin, also known as allyltriphenylstannane, is an organotin compound that has garnered considerable interest in the field of organic chemistry. Its utility as a potent and selective allylating agent, as well as its role in palladium-catalyzed cross-coupling reactions, has made it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **allyltriphenyltin**, detailed experimental protocols for its use, and its applications in drug discovery and development.

Physical and Chemical Properties

Allyltriphenyltin is a white to off-white crystalline solid at room temperature. It is generally stable in air and moisture, a characteristic that distinguishes it from many other organometallic reagents. However, prolonged exposure to strong acids or oxidizing agents can lead to decomposition.

Table 1: Physical Properties of Allyltriphenyltin

Property	Value	Reference(s)
CAS Number	76-63-1	[1][2]
Molecular Formula	C ₂₁ H ₂₀ Sn	[1][2]
Molecular Weight	391.09 g/mol	[1][2]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	71-76 °C	[1][2]
Boiling Point	421.4 ± 38.0 °C (Predicted)	[1]
Density	1.07 g/cm ³ (Predicted)	[1]
Solubility	Insoluble in water. Soluble in many organic solvents such as diethyl ether, tetrahydrofuran (THF), and dichloromethane (DCM).	[1]

Table 2: Chemical and Spectroscopic Data of Allyltriphenyltin

Data Type	Key Features	Reference(s)
^1H NMR	Signals corresponding to the allyl and phenyl protons are observed. The allylic protons typically appear as multiplets in the vinylic and allylic regions of the spectrum.	[3]
^{13}C NMR	Resonances for the carbon atoms of the allyl and phenyl groups are present.	[3]
Infrared (IR)	Characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, as well as C=C stretching of the allyl group.	[4][5]
Mass Spectrometry (MS)	The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of allyl and phenyl groups.	[6]
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions are not well-defined.	[7]
Thermal Decomposition	Thermal degradation of organotin compounds generally proceeds via cleavage of the tin-carbon bonds. The final residue upon complete decomposition is typically tin(IV) oxide.	[1][8][9][10][11]

Chemical Reactivity and Applications in Drug Development

Allyltriphenyltin is a versatile reagent in organic synthesis, primarily utilized for two key types of transformations: palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of electrophiles. These reactions are instrumental in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.

Palladium-Catalyzed Stille Coupling

In the presence of a palladium catalyst, **allyltriphenyltin** undergoes a transmetalation reaction with an organic halide or triflate, leading to the formation of a new carbon-carbon bond. This reaction, known as the Stille coupling, is widely used due to its tolerance of a broad range of functional groups and its generally mild reaction conditions.

Lewis Acid-Mediated Allylation

Allyltriphenyltin can act as a nucleophilic source of the allyl group in the presence of a Lewis acid. The Lewis acid activates an electrophile, typically an aldehyde or ketone, towards nucleophilic attack by the allyl group of the organotin reagent. This reaction is highly valuable for the synthesis of homoallylic alcohols, which are important structural motifs in many natural products and biologically active molecules. The stereochemical outcome of this reaction can often be controlled by the choice of Lewis acid and the chirality of the substrate, making it a powerful tool in asymmetric synthesis.

A significant application of **allyltriphenyltin** in a drug development context is its use in the total synthesis of the potent antifungal agent, (+)-ambruticin S.^{[12][13]} This complex natural product contains multiple stereocenters and a dihydropyran ring, the construction of which can be facilitated by stereoselective allylation reactions.

Experimental Protocols

Synthesis of a Homoallylic Alcohol via Lewis Acid-Mediated Allylation of an Aldehyde

This protocol provides a general procedure for the diastereoselective allylation of a chiral aldehyde using **allyltriphenyltin**, a key transformation in the synthesis of complex molecules

like (+)-ambruticin S.

Materials:

- Chiral aldehyde (1.0 equiv)
- **Allyltriphenyltin** (1.5 equiv)
- Lewis Acid (e.g., Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$), Magnesium bromide (MgBr_2), or Tin(IV) chloride (SnCl_4)) (1.1 equiv)
- Anhydrous dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

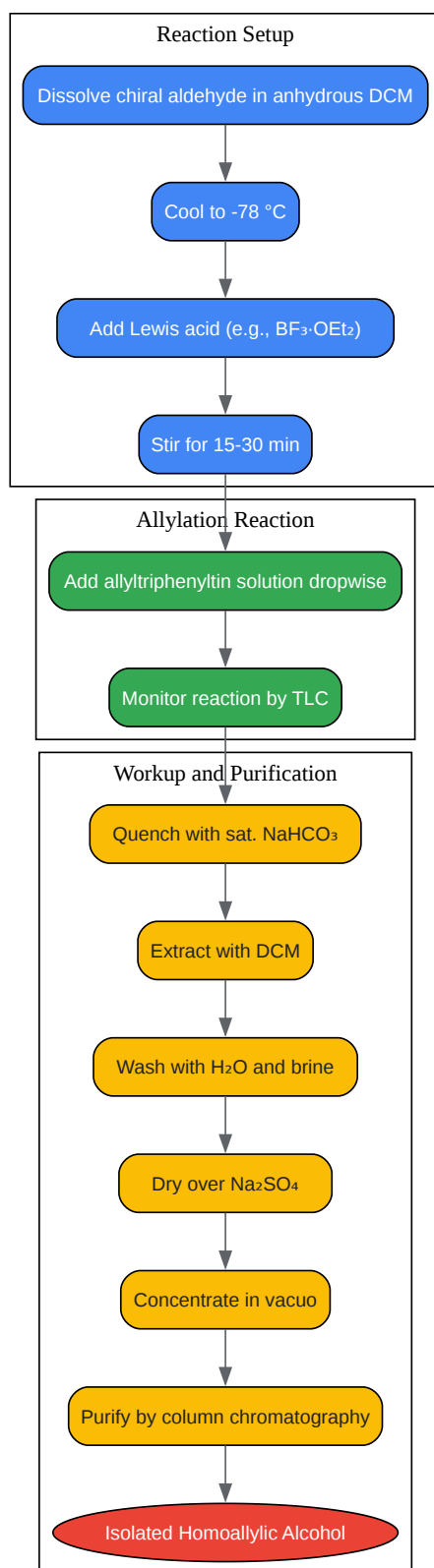
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral aldehyde and dissolve it in anhydrous DCM.
- Cool the solution to the desired temperature (typically between $-78\text{ }^\circ\text{C}$ and $0\text{ }^\circ\text{C}$) using a suitable cooling bath.
- Slowly add the Lewis acid to the stirred solution of the aldehyde. Stir the mixture for 15-30 minutes to allow for complexation.
- In a separate flame-dried flask, dissolve **allyltriphenyltin** in anhydrous DCM.
- Add the solution of **allyltriphenyltin** dropwise to the aldehyde-Lewis acid complex mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired homoallylic alcohol.

Purification of Products from **Allyltriphenyltin** Reactions:

A common challenge in reactions involving **allyltriphenyltin** is the removal of tin-containing byproducts. A standard workup procedure involves washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of triphenyltin fluoride, which can be removed by filtration through a pad of celite.^[14]

Mandatory Visualizations



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Caption: Workflow for the synthesis of a homoallylic alcohol.

Safety and Handling

Allyltriphenyltin is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is toxic if swallowed, in contact with skin, or if inhaled.[15][16] Organotin compounds are also known to be environmental hazards, and waste should be disposed of according to institutional guidelines. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][7]

Conclusion

Allyltriphenyltin is a valuable and versatile reagent for the construction of carbon-carbon bonds in organic synthesis. Its stability, coupled with its predictable reactivity in Stille couplings and Lewis acid-mediated allylations, makes it an important tool for the synthesis of complex natural products and pharmaceutically relevant molecules. A thorough understanding of its properties, reaction conditions, and safety protocols is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource for scientists and professionals working in the field of drug discovery and development, enabling them to harness the synthetic potential of **allyltriphenyltin**.

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